molecular formula C18H36 B579779 Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- CAS No. 19550-61-9

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl-

Cat. No.: B579779
CAS No.: 19550-61-9
M. Wt: 252.5 g/mol
InChI Key: XHVBQPDSEXIKTL-UHFFFAOYSA-N
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Description

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with a 3,7-dimethyloctyl group and two methyl groups at positions 1 and 3. Cyclohexane derivatives are known for their stability and are widely used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with 3,7-dimethyloctyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogenating agents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Cl2 or Br2 in the presence of UV light or heat.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a solvent in various chemical reactions.

    Biology: Employed in the study of lipid membranes and as a model compound for understanding the behavior of cyclic hydrocarbons in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- involves its interaction with molecular targets and pathways within a system. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane-associated processes. In chemical reactions, its reactivity is influenced by the presence of substituents on the cyclohexane ring, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- can be compared with other cyclohexane derivatives, such as:

    Cyclohexane,1,3,5-trimethyl-: Similar in structure but with an additional methyl group, leading to different reactivity and physical properties.

    Cyclohexane,1,2,4-trimethyl-: Another isomer with different substitution patterns, affecting its chemical behavior.

    Cyclohexane,1,3-dimethyl-: Lacks the 3,7-dimethyloctyl group, resulting in simpler reactivity and fewer applications.

The uniqueness of Cyclohexane,2-(3,7-dimethyloctyl)-1,3-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

19550-61-9

Molecular Formula

C18H36

Molecular Weight

252.5 g/mol

IUPAC Name

2-(3,7-dimethyloctyl)-1,4-dimethylcyclohexane

InChI

InChI=1S/C18H36/c1-14(2)7-6-8-15(3)10-12-18-13-16(4)9-11-17(18)5/h14-18H,6-13H2,1-5H3

InChI Key

XHVBQPDSEXIKTL-UHFFFAOYSA-N

SMILES

CC1CCCC(C1CCC(C)CCCC(C)C)C

Canonical SMILES

CC1CCC(C(C1)CCC(C)CCCC(C)C)C

Synonyms

1,4-DIMETHYL-2-(3,7-DIMETHYLOCTYL)CYCLOHEXANE

Origin of Product

United States

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